1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone
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Overview
Description
1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone is a heterocyclic organic compound that features a fused indazole ring system with bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 1-bromo-2-chloro-4-methylbenzene.
Nitration: The starting material undergoes nitration to form 1-bromo-2-chloro-4-nitrobenzene.
Reduction: The nitro group is then reduced to form 5-bromo-4-chloro-2-methylaniline.
Cyclization: The aniline derivative undergoes cyclization to form 6-bromo-5-chloro-1H-indazole.
Acylation: Finally, the indazole derivative is acylated with ethanoyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The ethanone group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The indazole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products with different substituents replacing the bromine or chlorine atoms.
Oxidation: Products with oxidized ethanone groups.
Reduction: Products with reduced ethanone groups.
Scientific Research Applications
1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets. The indazole ring system can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-6-chloro-1H-indazole
- 5-chloro-6-iodo-1H-indazole
- 5-methyl-6-chloro-1H-indazole
Uniqueness
1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone is unique due to the presence of both bromine and chlorine substituents on the indazole ring, as well as the ethanone group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-(5-bromo-6-chloroindazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-5(14)13-9-3-8(11)7(10)2-6(9)4-12-13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMDRKGOFYTQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC(=C(C=C2C=N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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